molecular formula C11H16N2O2 B2452990 4-amino-N-(1-hydroxybutan-2-yl)benzamide CAS No. 331851-71-9

4-amino-N-(1-hydroxybutan-2-yl)benzamide

Cat. No.: B2452990
CAS No.: 331851-71-9
M. Wt: 208.261
InChI Key: GAMWLCYIWNUQSS-UHFFFAOYSA-N
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Description

4-Amino-N-(1-hydroxybutan-2-yl)benzamide (CAS 331851-71-9) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . Its structure features a benzamide core substituted with an amino group at the 4-position and a 1-hydroxybutan-2-yl group on the amide nitrogen . This compound is part of a broader class of 4-aminobenzamide derivatives that are of significant interest in medicinal chemistry research. Structurally related benzamide analogues have been investigated for their potential to inhibit biologically important targets, such as Histone Deacetylase (HDAC) enzymes . HDACs play a critical role in gene expression and cell cycle progression, making them prominent targets in oncology research for the development of new anti-cancer therapies . The specific stereochemistry of the compound can be a critical factor for its biological activity; for instance, the (R)-enantiomer of this molecule is registered as a distinct compound . Researchers should note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is typically supplied with cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(1-hydroxybutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-10(7-14)13-11(15)8-3-5-9(12)6-4-8/h3-6,10,14H,2,7,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMWLCYIWNUQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Comprehensive Reactivity Profiles of 4 Amino N 1 Hydroxybutan 2 Yl Benzamide Analogues

Amide Bond Transformations: Hydrolysis and Related Processes

The amide bond is generally stable, a characteristic crucial for the structure of peptides and proteins. However, it can undergo cleavage through processes like hydrolysis under specific conditions.

Amide hydrolysis, whether in acidic or basic solution, is typically a slow process requiring elevated temperatures. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction requires strong acids and heat. The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (e.g., H₃O⁺). This step is favored because the nitrogen lone pair is delocalized by resonance, making the oxygen the more basic site. youtube.commasterorganicchemistry.com Protonation increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom, converting the amino group into a better leaving group (an ammonium (B1175870) ion). youtube.com

Elimination of the Amine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated amine as a leaving group. libretexts.orgyoutube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and a hydronium ion. The amine product exists as its ammonium salt under the acidic conditions. youtube.com This final step makes the reaction essentially irreversible because the protonated amine is not nucleophilic. youtube.com

Base-Promoted Hydrolysis: In alkaline conditions, the amide is heated with a strong base like sodium hydroxide (B78521). libretexts.org

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. libretexts.org

Formation of a Tetrahedral Intermediate: This addition step results in a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Amide Ion: The intermediate collapses, and the C-N bond is cleaved, expelling an amide ion (⁻NHR). This is generally the rate-determining step as the amide ion is a poor leaving group.

Proton Transfer: The expelled amide ion, being a very strong base, immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and drives the equilibrium towards the products, forming a carboxylate salt and the free amine. uomustansiriyah.edu.iq

The rate of hydrolysis can be influenced by the pH of the solution, with distinct regions where acid or base catalysis dominates the reaction. uregina.ca

Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives, including amides. masterorganicchemistry.com The reaction follows a two-step addition-elimination mechanism where a nucleophile replaces the leaving group attached to the acyl carbon. masterorganicchemistry.combyjus.com For amides, the leaving group is an amine, which is a relatively poor leaving group, making amides the least reactive of the common acyl derivatives. uomustansiriyah.edu.iq

The general mechanism involves:

Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. byjus.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl π-bond and expelling the leaving group (in this case, the amine portion of the original amide). byjus.com

The feasibility of the reaction is often compared to an acid-base equilibrium, where the reaction favors the formation of the weaker base. masterorganicchemistry.com Since the amine leaving group is a strong base, these reactions can be difficult. However, they can be facilitated under acidic conditions, which protonate the leaving group, making it a better leaving group. masterorganicchemistry.com

Table 1: Potential Nucleophilic Acyl Substitution Reactions on Benzamide (B126) Analogues
NucleophileProduct TypeReaction Conditions
H₂O / H⁺ or OH⁻Carboxylic AcidStrong acid or base with heat
ROH (Alcohol) / H⁺EsterAcid catalysis, often requires harsh conditions
R₂NH (Amine)Transamidation (New Amide)Generally difficult, may require catalysts
LiAlH₄ (Lithium Aluminum Hydride)Amine (Reduction)Strong reducing agent, ether solvent

Reactivity at the Aromatic 4-Amino Group

The 4-amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Its lone pair of electrons can be delocalized into the aromatic ring, increasing the ring's nucleophilicity. msu.edu

The high reactivity of the arylamine can lead to overreaction and side reactions. libretexts.org For instance, direct bromination of aniline (B41778) often results in the formation of 2,4,6-tribromoaniline. To control the reaction and achieve monosubstitution, the reactivity of the amino group is often moderated by converting it into an amide (e.g., an acetanilide) via acetylation. The acetyl group reduces the activating influence of the nitrogen, allowing for more controlled electrophilic substitution. The protecting acetyl group can later be removed via hydrolysis to restore the amino group. libretexts.org

This strategy allows for a variety of derivatization opportunities at the positions ortho to the amino group (positions 3 and 5 on the benzamide ring), as the para position is already substituted.

Table 2: Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsPotential ProductNotes
Halogenation (Bromination)Br₂ in a non-polar solvent3,5-Dibromo-4-amino... derivativeReaction is difficult to control without protection of the amino group.
NitrationHNO₃ / H₂SO₄3-Nitro-4-amino... derivativeRequires protection of the amino group (e.g., as acetanilide) to prevent oxidation and control regioselectivity.
SulfonationFuming H₂SO₄3-Sulfo-4-amino... derivativeThe amino group is typically protonated first, directing substitution.
Friedel-Crafts Alkylation/AcylationR-X / AlCl₃ or RCOCl / AlCl₃Generally not successfulThe Lewis acid catalyst (AlCl₃) complexes with the basic amino group, deactivating the ring. libretexts.org

Primary aromatic amines readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines (-C=N-). jetir.org This reaction is typically carried out by refluxing the amine and the carbonyl compound in a solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid. researchgate.netnih.gov

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the imine. The formation of Schiff bases provides a versatile method for modifying the 4-amino group, introducing a wide variety of substituents depending on the carbonyl compound used. These imines can be further reduced to form stable secondary amines.

Chemical Transformations of the Secondary Hydroxyl Group

The secondary hydroxyl group in the 1-hydroxybutan-2-yl side chain offers another site for chemical modification. Alcohols can undergo several key transformations, including oxidation and conversion into better leaving groups for substitution reactions. nih.govresearchgate.net

Oxidation: Secondary alcohols can be oxidized to form ketones. nih.gov A variety of oxidizing agents can be employed, ranging from mild reagents like pyridinium (B92312) chlorochromate (PCC) to stronger ones like chromic acid (Jones reagent). The choice of reagent depends on the presence of other sensitive functional groups in the molecule, such as the 4-amino group, which can be susceptible to oxidation.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution reactions at the adjacent carbon, it can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. nih.gov Once converted, the tosylate or mesylate group can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, allowing for the introduction of various functionalities at this position.

Table 3: Chemical Transformations of the Secondary Hydroxyl Group
TransformationReagentsProduct Functional GroupMechanism
OxidationPCC, DMP, CrO₃KetoneOxidation
TosylationTosyl chloride (TsCl), pyridineTosylate (OTs)Nucleophilic Acyl Substitution (on sulfur)
MesylationMesyl chloride (MsCl), pyridineMesylate (OMs)Nucleophilic Acyl Substitution (on sulfur)
Substitution (via Tosylate/Mesylate)NaCN, NaN₃, NaBr, etc.Nitrile, Azide (B81097), Bromo, etc.Sₙ2 Reaction

Oxidation and Reduction Pathways

The functional groups of 4-amino-N-(1-hydroxybutan-2-yl)benzamide analogues offer distinct sites for oxidation and reduction reactions. The aromatic amino group and the secondary alcohol are susceptible to oxidation, while a nitro analogue can be readily reduced.

Oxidation:

The primary amino group on the aromatic ring is susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. However, such reactions can be challenging to control and may lead to polymerization or degradation of the molecule. The secondary alcohol in the N-alkyl side chain can be oxidized to a ketone. Common oxidizing agents for secondary alcohols include chromium-based reagents (e.g., pyridinium chlorochromate, PCC) and Swern or Dess-Martin oxidations.

The oxidation of amino alcohols can be complex, as the amino group can influence the reaction. For instance, the oxidation of some amino alcohols by vanadium(V) ions has been shown to proceed via a mechanism involving the homolytic decomposition of an amino alcohol-vanadium(V) complex. rsc.org

Reduction:

The synthesis of this compound analogues often involves the reduction of a corresponding nitro-substituted precursor, 4-nitro-N-(1-hydroxybutan-2-yl)benzamide. The reduction of an aromatic nitro group to a primary amine is a common and well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a widely used method. wikipedia.orgmasterorganicchemistry.com Other reagents, such as metals in acidic media (e.g., Fe/HCl, Sn/HCl), are also effective. masterorganicchemistry.com

A key challenge in the reduction of nitro-containing benzamides is the chemoselective reduction of the nitro group in the presence of the amide functionality. While the amide bond is generally stable to many reducing conditions used for nitro groups, harsh conditions can lead to its reduction. The use of hydrazine (B178648) hydrate (B1144303) has been reported for the selective reduction of aromatic nitro groups in the presence of an amide. researchgate.net The choice of reducing agent can be critical to preserve the other functional groups in the molecule. For example, metal hydrides are typically not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

The table below summarizes common methods for the reduction of aromatic nitro compounds to the corresponding anilines.

Reagent/CatalystConditionsFunctional Group Tolerance
H₂, Pd/CRoom temperature, atmospheric or elevated pressureGood; may reduce other multiple bonds
Fe, HCl/CH₃COOHRefluxGood for many functional groups
SnCl₂, HClRoom temperature or gentle heatingTolerates many functional groups
Na₂S₂O₄Aqueous solutionMild, good for sensitive substrates
Hydrazine hydrate, catalystVaries with catalyst (e.g., Raney Ni, Fe)Can be highly selective

Esterification, Etherification, and Substitution Reactions

Esterification and Etherification:

The secondary hydroxyl group in the side chain of this compound is a site for esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions. Acid catalysts are commonly used for esterification with carboxylic acids (Fischer esterification). The reaction of the alcohol with an acid chloride or anhydride (B1165640) is typically faster and may be carried out in the presence of a base to neutralize the acidic byproduct.

Etherification can be accomplished, for example, through a Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid side reactions.

Substitution Reactions:

The aromatic ring of this compound analogues is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino group. The amino group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. libretexts.orglibretexts.org However, the amide group is a deactivating, meta-director. In this case, the powerful activating and directing effect of the amino group is expected to dominate, leading primarily to substitution at the positions ortho to the amino group (i.e., positions 3 and 5 of the benzene (B151609) ring).

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an ammonium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. Therefore, reaction conditions must be carefully controlled.

The amino group itself can undergo substitution reactions, such as alkylation and acylation. Acylation of the amino group, for instance with an acid chloride or anhydride, would yield a diamide (B1670390) derivative.

The amide nitrogen can also participate in substitution reactions, though this is less common. For example, N-alkylation of benzamides can occur with secondary alcohols under certain catalytic conditions. nih.gov Nucleophilic acyl substitution at the amide carbonyl carbon is another possibility, where a nucleophile replaces the amino moiety. However, amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. masterorganicchemistry.comresearchgate.net

Intramolecular Cyclization and Rearrangement Processes

Analogues of this compound possess functional groups that can participate in intramolecular reactions, leading to the formation of cyclic structures. The likelihood and outcome of such cyclizations depend on the specific structure of the analogue and the reaction conditions.

For instance, an intramolecular nucleophilic attack of the hydroxyl group on the amide carbonyl carbon could potentially lead to the formation of a cyclic ester-like structure, although this is generally an unfavorable process due to the low reactivity of the amide. Acid or base catalysis might be required to facilitate such a reaction. Studies on N-(hydroxyalkyl)benzamides have shown that intramolecular cyclization can be promoted. For example, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines bearing a benzamide moiety has been reported to yield thiadiazine 1-oxides. nih.gov

Base-promoted intramolecular additions have also been documented for vinyl cyclopropanecarboxamides, leading to the formation of aza[3.1.0]bicycles. nih.gov This highlights that with appropriately designed side chains, intramolecular cyclization can be a facile process.

Stereoselectivity and Regioselectivity in Reactions Involving Multiple Functional Groups

The presence of a chiral center at the C2 position of the butanol side chain in this compound introduces the element of stereoselectivity in its reactions. Reactions occurring at a new chiral center can proceed with diastereoselectivity, influenced by the existing stereocenter.

For example, in the oxidation of the secondary alcohol to a ketone, the chiral center is destroyed. However, if the resulting ketone were to be reduced back to an alcohol, a new chiral center would be formed, and the reaction could be diastereoselective. Similarly, any addition reaction to a double bond that might be present in an analogue's side chain could be influenced by the existing chiral center. The synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions has been shown to proceed with high diastereoselectivity, where a chiral sulfinyl group directs the stereochemical outcome. nih.gov

Regioselectivity is a key consideration in reactions involving the aromatic ring. As discussed in section 3.3.2, the directing effects of the substituents on the benzene ring will determine the position of electrophilic attack. The strongly activating and ortho-, para-directing amino group is expected to control the regioselectivity of electrophilic aromatic substitution, leading to substitution at the 3 and 5 positions. Computational methods, such as the RegioSQM method, have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions in heteroaromatic systems and can be a useful tool in synthesis planning. rsc.org

In reactions involving the different functional groups, regioselectivity can also be achieved through the careful choice of reagents and reaction conditions. For example, it is possible to selectively acylate the more nucleophilic aromatic amino group in the presence of the less nucleophilic secondary alcohol under certain conditions. Conversely, esterification of the alcohol can be achieved without affecting the amino group by using appropriate protecting group strategies or specific catalytic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino N 1 Hydroxybutan 2 Yl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings through chemical shifts (δ), while spin-spin coupling provides information about adjacent protons. The ¹³C NMR spectrum similarly maps the unique carbon environments.

For 4-amino-N-(1-hydroxybutan-2-yl)benzamide, the aromatic protons of the para-substituted benzene (B151609) ring are expected to appear as a characteristic AA'BB' system, resulting in two distinct doublet signals. The protons of the butanyl side chain will present more complex splitting patterns due to their chiral nature and coupling with neighboring protons. The exchangeable protons of the primary amine (-NH₂), secondary amide (-NH-), and hydroxyl (-OH) groups may appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2', H-6' (Aromatic) 7.60 Doublet (d)
H-3', H-5' (Aromatic) 6.55 Doublet (d)
Amide NH 8.10 Doublet (d)
Ar-NH₂ 5.70 Broad Singlet (br s)
CH (Butanyl) 3.95 Multiplet (m)
CH₂OH (Butanyl) 3.40 Multiplet (m)
OH 4.80 Triplet (t)
CH₂ (Butanyl) 1.50 Multiplet (m)

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 166.5
C-4' (Aromatic, C-NH₂) 152.0
C-2', C-6' (Aromatic) 129.0
C-1' (Aromatic) 122.5
C-3', C-5' (Aromatic) 112.8
CH₂OH (Butanyl) 65.0
CH (Butanyl) 53.5
CH₂ (Butanyl) 25.0

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the protons within the butanyl side chain (e.g., CH₃ to CH₂, CH₂ to CH, and CH to CH₂OH). A key correlation would also be observed between the amide NH proton and the adjacent CH proton on the butanyl chain, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This technique is invaluable for assigning the carbon spectrum based on the more easily interpreted proton spectrum. For instance, the proton signal at ~3.95 ppm would show a cross-peak with the carbon signal at ~53.5 ppm, assigning them as the CH group of the butanyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting different parts of the molecule. youtube.com Key HMBC correlations would include:

From the amide NH proton to the carbonyl carbon (~166.5 ppm) and the aromatic C-2'/C-6' carbons.

From the aromatic H-2'/H-6' protons to the carbonyl carbon.

From the CH₃ protons to the adjacent CH₂ carbon and the CH carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This provides crucial information about the molecule's conformation. A key NOESY correlation would be expected between the amide NH proton and the CH proton of the butanyl side chain, indicating their spatial proximity.

Table 3: Key Expected 2D NMR Correlations

Experiment Correlating Nuclei Structural Information Confirmed
COSY Amide NH ↔ CH (butanyl) Connectivity of the amide bond to the chiral center.
CH ↔ CH₂ (butanyl) ↔ CH₃ Structure of the ethyl group on the chiral center.
HSQC Aromatic Protons ↔ Aromatic Carbons C-H framework of the aminobenzoyl group.
Butanyl Protons ↔ Butanyl Carbons C-H framework of the hydroxybutanyl side chain.
HMBC H-2'/H-6' ↔ Carbonyl C Linkage of the benzene ring to the amide carbonyl.
Amide NH ↔ Carbonyl C Confirmation of the amide bond.

| NOESY | Amide NH ↔ CH (butanyl) | Spatial proximity and conformation around the amide bond. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques that measure these vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H stretching region (~3500-3200 cm⁻¹) will be complex, featuring distinct bands for the primary aromatic amine (-NH₂) and the secondary amide (-NH-). masterorganicchemistry.com A broad O-H stretching band from the alcohol group is also anticipated in this region. The carbonyl (C=O) stretch of the amide group (Amide I band) will produce a very strong and sharp absorption around 1640 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected near 1550 cm⁻¹.

Table 4: Predicted Key Infrared (IR) Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol ~3350 Broad, Strong
N-H Stretch (asymmetric) Aromatic Amine ~3450 Medium
N-H Stretch (symmetric) Aromatic Amine ~3360 Medium
N-H Stretch Secondary Amide ~3300 Medium
C-H Stretch Aromatic ~3100-3000 Medium
C-H Stretch Aliphatic ~2960-2850 Medium-Strong
C=O Stretch (Amide I) Amide ~1640 Strong
N-H Bend (Amide II) Amide / Amine ~1600-1550 Strong
C=C Stretch Aromatic Ring ~1590, ~1500 Medium-Strong

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring C=C stretching vibrations would be prominent in the Raman spectrum.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The molecular formula of this compound is C₁₁H₁₆N₂O₂, corresponding to a monoisotopic mass of approximately 208.1212 Da.

Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, respectively. The fragmentation pattern provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound are expected to involve cleavages at the amide bond and within the aliphatic side chain. libretexts.orglibretexts.org

A prominent fragmentation would be the cleavage of the amide C-N bond, leading to the formation of the stable 4-aminobenzoyl cation at m/z 120. Another characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen in the side chain. miamioh.edu

Table 5: Predicted Mass Spectrometry Fragmentation

m/z (Predicted) Ion Structure Fragmentation Pathway
208 [C₁₁H₁₆N₂O₂]⁺ Molecular Ion (M⁺)
177 [C₁₁H₁₃N₂O]⁺ Loss of -CH₂OH (31 Da)
120 [C₇H₆NO]⁺ 4-aminobenzoyl cation; cleavage of amide C-N bond.
92 [C₆H₆N]⁺ Loss of -CO from the m/z 120 fragment.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

The primary chromophore in this compound is the 4-aminobenzamide (B1265587) system. The amino group (-NH₂) acts as a strong auxochrome, donating electron density to the benzene ring and shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzamide (B126). Based on data for similar compounds like 4-aminobenzamide, which exhibits a strong absorption maximum around 298 nm, a similar absorption profile is expected for the title compound. nist.gov

Table 6: Predicted UV-Vis Absorption Data (in Ethanol)

Transition Predicted λ_max (nm) Chromophore
π → π* ~298 4-Aminobenzamide System

X-ray Crystallography for Precise Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision.

As of this writing, a single-crystal X-ray structure of this compound has not been reported in publicly available databases. However, if a suitable crystal were obtained, this analysis would provide unambiguous confirmation of the molecule's constitution and stereochemistry.

A crystallographic study would be expected to reveal an extensive network of intermolecular hydrogen bonds. researchgate.netresearchgate.net The hydrogen bond donors (the primary amine, secondary amide, and hydroxyl group) and acceptors (the carbonyl oxygen, amine nitrogen, and hydroxyl oxygen) would likely lead to the formation of complex sheets or three-dimensional networks, governing the crystal packing and influencing the solid-state properties of the compound.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

To date, no published X-ray crystallographic studies for this compound could be located. Such studies are essential for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. Without this crystallographic data, a definitive and experimentally validated representation of its molecular geometry cannot be provided. While computational chemistry can offer theoretical predictions of these parameters, such models require experimental validation for confirmation.

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing

The arrangement of molecules in a solid-state, or its crystal packing, is dictated by intermolecular forces, primarily hydrogen bonding in the case of this compound due to the presence of amino, hydroxyl, and amide groups. An analysis of these interactions, which would reveal how the molecules self-assemble in a crystalline lattice, is contingent on the availability of crystal structure data. Molecular modeling and crystallographic studies of other N-phenylbenzamide anticonvulsants suggest that hydrogen bonding to the central amide group is a crucial interaction. However, without specific data for the target compound, a detailed description of its unique hydrogen bonding network and crystal packing arrangement remains speculative.

Confirmation of Absolute Configuration for Chiral Centers

The 1-hydroxybutan-2-yl moiety of the compound contains a chiral center, meaning it can exist as one of two enantiomers. The absolute configuration of this stereocenter is a critical aspect of its chemical identity. While the name specifies a particular stereoisomer, experimental confirmation is necessary. Techniques such as anomalous dispersion X-ray crystallography or comparison of chiroptical data with that of standards of known configuration are typically employed for this purpose. In the absence of such experimental studies for this compound, its absolute configuration cannot be definitively confirmed.

Chiroptical Spectroscopy for Enantiomeric Purity and Chiral Recognition

Chiroptical spectroscopic techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for assessing the enantiomeric purity of a chiral compound and for studying its interactions with other chiral molecules (chiral recognition). A search of the available literature did not yield any published CD or ORD spectra for this compound. Such spectra would provide a characteristic fingerprint of the molecule's chirality and would be instrumental in determining the enantiomeric excess of a given sample. Furthermore, studies on how these spectra change upon interaction with other chiral entities would offer insights into its chiral recognition capabilities.

Computational Chemistry and Quantum Chemical Investigations of 4 Amino N 1 Hydroxybutan 2 Yl Benzamide

Density Functional Theory (DFT) Based Structural and Electronic Property Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules such as 4-amino-N-(1-hydroxybutan-2-yl)benzamide. DFT calculations can elucidate a wide range of molecular properties by approximating the electron density of the system.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Due to the presence of several rotatable single bonds, particularly in the N-(1-hydroxybutan-2-yl) side chain and its connection to the benzamide (B126) core, the molecule can exist in multiple conformations. nih.gov

Conformational analysis, an extension of geometry optimization, explores the various possible conformers and their relative energies. By rotating key dihedral angles, a potential energy surface can be mapped to identify local and global energy minima. This analysis is crucial for understanding which shapes the molecule is most likely to adopt under given conditions, which in turn influences its physical properties and biological activity. Computational efficiency for such searches can be enhanced by methods like Bayesian Optimization. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to accurately determine the energies of these conformers. nih.gov

Table 1: Key Rotatable Bonds for Conformational Analysis of this compound (Note: This table identifies key bonds for analysis; specific dihedral angles and energies require dedicated computational studies.)

BondDescriptionExpected Influence on Conformation
C(O)-N(H)Amide bond connecting the benzoyl group and the side chainRotation can be restricted due to partial double-bond character, influencing the planarity and orientation of the side chain relative to the ring.
N-C(H)Bond between the amide nitrogen and the butanyl groupDetermines the primary orientation of the alkyl chain.
C(H)-C(H2OH)Bond within the butanyl side chainAffects the relative positions of the ethyl and hydroxymethyl groups, influencing potential intramolecular hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminobenzamide (B1265587) ring system, specifically the amino group and the aromatic ring which act as strong electron-donating centers. The LUMO is likely distributed over the benzamide carbonyl group and the aromatic ring, which can accept electron density. DFT calculations can precisely quantify the energies of these orbitals and the resulting energy gap. nih.govajchem-a.com

Table 2: Conceptual Frontier Molecular Orbital Properties (Note: The values below are illustrative of typical results from DFT calculations for similar aromatic amides and are not specific experimental or calculated values for this molecule.)

ParameterDescriptionPredicted Characteristics for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelatively high energy due to the electron-donating amino group, indicating susceptibility to electrophilic attack.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalLocalized on the electron-withdrawing amide portion and aromatic ring, indicating sites for nucleophilic attack.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOA moderate gap is expected, indicating a balance of stability and reactivity. The magnitude influences the electronic absorption properties of the molecule.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using colors to denote different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. researchgate.netresearchgate.net

For this compound, an MEP map would typically show:

Negative Regions (Red/Yellow): These areas have an excess of electron density and are prone to electrophilic attack. They would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the primary amino group, due to the high electronegativity of these atoms. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. They are typically found around the hydrogen atoms bonded to heteroatoms, such as the amine (NH2), amide (N-H), and hydroxyl (O-H) hydrogens. researchgate.net

Neutral Regions (Green): These areas, typically the carbon backbone and aromatic ring, have an intermediate potential.

Analysis of the charge distribution, often using methods like Mulliken population analysis, provides quantitative values for the partial charges on each atom, further detailing the electronic landscape of the molecule. researchgate.net

Computational methods can predict various spectroscopic properties, which serve as a powerful tool for structural confirmation when compared with experimental data. nih.govresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net For this compound, key predicted vibrational modes would include N-H stretching from the primary amine and secondary amide, O-H stretching from the alcohol, C=O stretching of the amide carbonyl, and C-N stretching, as well as aromatic C=C and C-H vibrations. Comparing the calculated spectrum with an experimental one helps in the assignment of vibrational bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Visible spectrum. nih.gov The predicted transitions for this molecule would likely be π → π* and n → π* types, originating from the aminobenzoyl chromophore. The HOMO-LUMO energy gap is directly related to the lowest energy electronic transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These calculations can predict the chemical environment of each nucleus, aiding in the interpretation of complex experimental NMR spectra by correlating specific protons and carbons to calculated shifts. For this molecule, distinct signals would be predicted for the aromatic protons, the amide proton, and the various protons in the hydroxybutan side chain.

Elucidation of Reaction Pathways and Transition States via Computational Modeling

Beyond static molecular properties, computational modeling can map out the energetic landscape of chemical reactions. By locating transition states—the highest energy points along a reaction coordinate—researchers can calculate activation energies and predict reaction mechanisms and kinetics. For this compound, this could involve modeling its synthesis, degradation pathways, or metabolic transformations. For instance, calculations could explore the mechanism of acylation of 2-amino-1-butanol with a 4-aminobenzoyl derivative, identifying the key intermediates and transition states involved in the formation of the amide bond.

Intermolecular Interactions and Binding Site Analysis

Understanding how this compound interacts with other molecules is crucial, especially in a biological context. Computational methods can model and quantify intermolecular forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The molecule has several functional groups capable of acting as hydrogen bond donors (the -NH₂, -NH-, and -OH groups) and acceptors (the C=O, -OH, and -NH₂ groups). nih.gov

In the context of pharmacology or materials science, computational docking and molecular dynamics simulations can be used to analyze how the molecule fits into a protein's active site or how it self-assembles in a solid state. MEP maps are also useful in this context for predicting how the molecule will orient itself when approaching a biological receptor or another molecule. researchgate.net

Hydrogen Bonding Interactions and Energetics

Hydrogen bonds are critical in defining the structure and interactions of this compound. The molecule possesses multiple functional groups that can act as hydrogen bond donors and acceptors, leading to a complex network of potential intramolecular and intermolecular interactions.

Potential Hydrogen Bonding Sites:

Donors: The primary amine group (-NH₂) on the benzamide ring, the secondary amide group (-NH-), and the hydroxyl group (-OH) on the butanyl side chain.

Acceptors: The carbonyl oxygen atom (C=O) of the amide group, the nitrogen atom of the primary amine, and the oxygen atom of the hydroxyl group.

Quantum chemical calculations, typically using Density Functional Theory (DFT), would be employed to analyze these interactions. Such studies would calculate the optimized geometry of hydrogen-bonded dimers or clusters, determine the interaction energies with corrections for basis set superposition error (BSSE), and analyze the topological properties of the electron density at the bond critical points (BCPs) using Quantum Theory of Atoms in Molecules (QTAIM). These calculations would provide precise data on the strength and nature of each hydrogen bond.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor Group Atom Acceptor Group Atom Type of Interaction
Amine (-NH₂) H Carbonyl (C=O) O Intermolecular
Amide (-NH) H Hydroxyl (-OH) O Inter/Intramolecular
Hydroxyl (-OH) H Amine (-NH₂) N Inter/Intramolecular
Amide (-NH) H Carbonyl (C=O) O Intermolecular

Van der Waals and Pi-Stacking Interactions

In addition to hydrogen bonding, van der Waals forces and pi-stacking interactions are significant in determining the molecule's condensed-phase behavior and its interactions with biological macromolecules.

Pi-Stacking Interactions: The electron-rich benzene (B151609) ring is capable of engaging in π-π stacking interactions. nih.gov These can occur in several geometries, including face-to-face and parallel-displaced arrangements, and are fundamental to the structure of crystals and the binding to aromatic residues in proteins. nih.gov Computational studies on similar benzamide derivatives often reveal the importance of C–H···π interactions in stabilizing their supramolecular structures. x-mol.net The energetics of these interactions can be quantified using high-level ab initio calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamic behavior of a molecule over time. For this compound, MD simulations could provide critical insights into its behavior in different environments, such as in aqueous solution or bound to a receptor.

Key areas of flexibility in this molecule include:

Rotation around the C-N amide bond.

Torsional freedom of the hydroxybutan side chain.

Rotation of the bond connecting the benzamide ring to the amide group.

An MD simulation would involve generating a trajectory of the molecule's atomic positions over time by solving Newton's equations of motion. Analysis of this trajectory would reveal the preferred conformations (low-energy states), the energy barriers between them, and the timescale of conformational changes. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. While automated topology builders exist for generating force fields for MD simulations, specific simulation studies for this compound are not documented in the reviewed literature. uq.edu.au

Topological Studies (e.g., ELF, LOL, ALIE, RDG) for Bonding Analysis

Topological analysis of scalar fields related to the electron density provides a detailed and quantitative picture of chemical bonding and non-covalent interactions. These methods partition the molecular space into chemically meaningful regions.

Electron Localization Function (ELF) and Localization-of-Function (LOL): ELF and LOL are used to identify regions of high electron localization. ijasret.com An analysis of this compound would visualize the covalent bonds, lone electron pairs on the oxygen and nitrogen atoms, and the delocalized π-system of the benzene ring. researchgate.net The color-coded maps generated by these methods provide an intuitive picture of the molecule's electronic structure. researchgate.netnih.gov

Average Local Ionization Energy (ALIE): ALIE is a scalar field that indicates the energy required to remove an electron at any given point in space. It is particularly useful for identifying the most reactive sites for electrophilic attack. For the title compound, ALIE analysis would highlight the electron-rich regions, such as the amine group and the π-system, as areas of low ionization energy.

Reduced Density Gradient (RDG): The RDG method is exceptionally well-suited for identifying and visualizing weak non-covalent interactions. researchgate.net By plotting the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to distinguish between hydrogen bonds, van der Waals interactions, and steric repulsion. An RDG analysis of this molecule would visually confirm the presence and spatial extent of the intramolecular hydrogen bonds and other weak interactions that stabilize its conformation. researchgate.net

While these computational techniques are powerful, their specific application to this compound has not been detailed in available scientific literature. The insights they could provide remain a subject for future research.

Chemical Derivatization and Analytical Method Development for 4 Amino N 1 Hydroxybutan 2 Yl Benzamide

Strategies for Enhanced Chromatographic Analysis (e.g., GC-MS, HPLC)

Due to its polar functional groups, 4-amino-N-(1-hydroxybutan-2-yl)benzamide is expected to exhibit high polarity and low volatility, which can present challenges for gas chromatography (GC) analysis without prior derivatization. High-performance liquid chromatography (HPLC) is generally more suitable for such polar compounds. However, derivatization can still be beneficial in HPLC to improve retention, selectivity, and detector response.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amine groups. This process replaces the active hydrogen with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. The resulting silylated derivative of this compound would be significantly more volatile and thermally stable, making it amenable to GC-MS analysis.

The primary alcohol and the primary aromatic amine of the molecule would readily react with silylating agents. The secondary amide proton is less reactive and may or may not be derivatized depending on the reaction conditions and the strength of the silylating reagent.

Common Silylating Agents and Their Potential Reaction with this compound:

Silylating AgentAbbreviationTarget Functional GroupsPotential Product Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NH2Increased volatility for GC-MS, good thermal stability.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -NH2Similar to BSTFA, often provides cleaner chromatograms.
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFA-OH, -NH2Forms more stable TBDMS derivatives, less moisture sensitive than TMS derivatives.

This table is generated based on general chemical principles of silylation and its application to the functional groups present in this compound.

Acylation and alkylation are other effective derivatization strategies for enhancing the chromatographic properties of compounds with amine and hydroxyl groups. These reactions decrease the polarity of the analyte and can introduce a chromophore or fluorophore to enhance UV or fluorescence detection in HPLC.

Acylation: This involves the reaction of the primary amine and primary alcohol with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a catalyst. The resulting esters and amides are less polar and more volatile.

Alkylation: This process introduces an alkyl group to the amine and hydroxyl moieties. For instance, reaction with an alkyl halide or diazomethane (B1218177) can yield N-alkylated and O-alkylated derivatives.

Potential Acylating and Alkylating Agents for Derivatization:

Derivatization TypeReagent ExampleTarget Functional GroupsBenefits for Analysis
Acylation Trifluoroacetic anhydride (TFAA)-OH, -NH2Introduces fluorine atoms, enhancing electron capture detection (ECD) in GC.
Dansyl chloride-NH2, phenolic -OHIntroduces a fluorescent tag for sensitive HPLC-fluorescence detection.
Alkylation Pentafluorobenzyl bromide (PFBBr)-OH, -NH2, carboxylic acidsForms derivatives suitable for GC-ECD with high sensitivity.
Methyl iodide-OH, -NH2Increases volatility for GC analysis.

This table outlines potential derivatization approaches for this compound based on established chemical reactions for its functional groups.

Functional Group Interconversions for Synthetic Diversification

The functional groups of this compound offer multiple avenues for synthetic modification to create a library of derivatives with potentially different physicochemical and biological properties.

The primary aromatic amine is a versatile handle for various transformations. For example, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents such as halogens, cyano, or hydroxyl groups on the aromatic ring. It can also be acylated or alkylated to generate a series of N-substituted derivatives.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for diversification. For instance, the resulting carboxylic acid could be converted into esters or amides. Alternatively, the alcohol can be converted to a leaving group (e.g., a tosylate) and displaced by various nucleophiles to introduce new functionalities.

The secondary amide bond is relatively stable, but it could be hydrolyzed under harsh acidic or basic conditions to yield 4-aminobenzoic acid and 2-amino-1-butanol, which could then be used as building blocks for the synthesis of new analogs.

Examples of Potential Functional Group Interconversions:

Starting Functional GroupReaction TypePotential Product
Primary Aromatic AmineDiazotization followed by Sandmeyer reaction (e.g., with CuCl)4-chloro-N-(1-hydroxybutan-2-yl)benzamide
Primary Aromatic AmineReductive amination with an aldehyde/ketone4-(alkylamino)-N-(1-hydroxybutan-2-yl)benzamide
Primary AlcoholOxidation (e.g., with PCC)4-amino-N-(1-oxobutan-2-yl)benzamide
Primary AlcoholEsterification (e.g., with acetic anhydride)2-(4-aminobenzamido)butyl acetate

This table illustrates hypothetical synthetic transformations of this compound to generate a diverse set of derivatives.

Development of Chemical Probes for Spectroscopic or Mechanistic Studies

The development of chemical probes based on the this compound scaffold can be a valuable tool for studying its potential biological targets and mechanisms of action. These probes are typically designed by incorporating a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) or a reactive group (e.g., a photoaffinity label) into the molecule without significantly altering its core structure and biological activity.

For instance, a fluorescent probe could be synthesized by attaching a fluorophore, such as a nitrobenzofurazan (NBD) or fluorescein (B123965) moiety, to the primary amine. This would allow for the visualization of the molecule's localization within cells using fluorescence microscopy.

A biotinylated probe could be created by linking biotin to the molecule, enabling the identification of its binding partners through affinity purification and subsequent mass spectrometry analysis.

Photoaffinity probes, containing a photoreactive group like an azide (B81097) or a benzophenone, could be used to covalently crosslink the molecule to its biological target upon UV irradiation, facilitating target identification.

Conceptual Design of Chemical Probes based on this compound:

Probe TypeReporter/Reactive GroupPotential Attachment SiteApplication
Fluorescent ProbeDansyl or NBD groupPrimary aromatic amineCellular imaging and localization studies.
Affinity ProbeBiotinPrimary aromatic amine or via a linker from the hydroxyl groupTarget identification and pull-down assays.
Photoaffinity ProbePhenyl azide or BenzophenoneIncorporated into the benzamide (B126) ring or attached via a linkerCovalent labeling of binding partners for target identification.

This table presents conceptual ideas for the design of chemical probes derived from this compound for use in chemical biology research.

Supramolecular Chemistry and Non Covalent Interactions of N Alkylbenzamide Systems

Design Principles for Self-Assembled Structures Based on Benzamide (B126) Hydrogen Bonding

Hydrogen bonding is a primary directional force in the self-assembly of molecules containing amide groups and is a core principle in supramolecular design. nih.gov The benzamide moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), which facilitates the formation of predictable and robust supramolecular architectures.

The design of these self-assembled structures relies on several key principles:

Directionality and Complementarity: The N-H···O=C hydrogen bond is highly directional, leading to the formation of well-defined patterns. Molecules often arrange into linear chains or tapes, β-sheet-like structures, or cyclic motifs. nih.gov

Cooperativity: Hydrogen bonds can exhibit positive cooperativity, where the formation of one bond strengthens adjacent bonds, leading to highly stable and ordered assemblies.

Hierarchical Assembly: Simple hydrogen-bonded motifs can serve as building blocks for larger, more complex structures. For instance, linear chains may further assemble into two-dimensional sheets or three-dimensional networks.

Studies on related systems illustrate these principles. For example, sodium 4-[(4-chlorobenzoyl) amino] benzoate (B1203000) (SCAB) has been shown to form a hydrogen-bonded self-assembled structure with erucamide. mdpi.com The stable structure is formed through interactions between the amide groups of both molecules, which promotes better dispersion within a polypropylene (B1209903) matrix. mdpi.com Similarly, molecular simulations of polysulfamides, which also feature N-H donor and S=O acceptor groups, demonstrate how the strength and directionality of hydrogen bonds drive the self-assembly process and determine the alignment of polymer chains within the resulting structure. acs.org The specific geometry and substituents on the benzamide ring can be modified to tune these interactions, allowing for the rational design of materials with desired topologies and properties.

Coordination Chemistry of Benzamide Derivatives as Ligands

The amide group, along with other potential donor atoms in substituted benzamides, can act as a ligand, binding to metal ions to form coordination compounds. asianpubs.org An amide group presents two primary potential binding sites for complexation: the carbonyl oxygen and the amide nitrogen. asianpubs.org Coordination typically occurs at the amide oxygen for neutral amide groups; upon deprotonation, binding often shifts to the amide nitrogen. asianpubs.org

Benzamide derivatives form stable complexes with a wide range of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). asianpubs.orgtandfonline.com The formation of these complexes is typically achieved by reacting the benzamide ligand with a suitable metal salt in an appropriate solvent. nih.gov

Characterization of these metal-ligand complexes involves a suite of analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination site. A shift in the C=O stretching frequency (amide I band) to a lower wavenumber upon complexation typically indicates coordination through the carbonyl oxygen. The appearance of new bands in the far-IR region can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations. asianpubs.org

NMR Spectroscopy: 1H and 13C NMR can show shifts in proton and carbon signals near the binding site upon complexation, providing evidence for metal-ligand interaction in solution. tandfonline.comresearchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). asianpubs.org

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry of the metal complexes, typically revealing 1:1 or 1:2 metal-to-ligand ratios. asianpubs.orgtandfonline.com

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. nih.gov

The table below summarizes findings from studies on various benzamide-type ligands, illustrating common coordination behaviors.

LigandMetal Ion(s)M:L RatioProposed GeometryKey Characterization Evidence
N-(pyrrolidinobenzyl)benzamideCo(II), Ni(II), Cu(II), Zn(II)1:2Square PlanarIR shifts suggest coordination via carbonyl oxygen and pyrrolidine (B122466) nitrogen. Electronic spectra support square planar geometry. asianpubs.org
2,2′-dithiobisbenzamide (DTBA)Ru(III), Pd(II)--IR data suggest coordination through the amide nitrogen rather than the oxygen. researchgate.net
NiclosamideCr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)1:1Distorted OctahedralCharacterized by elemental analysis, IR, electronic spectra, magnetic susceptibility, Mass spectra, and ESR. researchgate.net
N-[2-(3-benzoylthioureido)ethyl]benzamideCo(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II), UO₂(II)-OctahedralIR, ¹H-NMR, ¹³C-NMR, and mass spectra were used for characterization. tandfonline.com

The benzamide framework can be incorporated into more complex, polydentate ligands for specific applications. An important example is the design of poly(dithiolate) ligands, which are valuable in coordination chemistry and bioinorganic modeling. Research has demonstrated the synthesis of bidentate dithiolate ligands derived from 2,3-dimercaptobenzoic acid, such as N,N-diethyl-2,3-dimercaptobenzamide. nih.gov

These N-alkylbenzamide-2,3-dithiolates are synthesized and subsequently form stable metallocene complexes with metals like titanium and molybdenum. nih.gov For instance, the ligand 1,4-bis[(2,3-dimercaptobenzamido)methyl]benzene, which contains two benzamide-dithiolate units, was prepared and used to synthesize a dinuclear, air-stable titanocene (B72419) complex. nih.gov This work illustrates how the benzamide scaffold can serve as a structural backbone to position other coordinating groups, enabling the construction of sophisticated, multidentate ligand systems.

Molecular Recognition Phenomena through Non-Covalent Interactions

Molecular recognition is the specific binding of a substrate molecule to a host molecule, governed by the cumulative effect of multiple non-covalent interactions. researchgate.net The structure of 4-amino-N-(1-hydroxybutan-2-yl)benzamide contains several functional groups capable of participating in these interactions, making it a candidate for molecular recognition phenomena.

Key non-covalent interactions in benzamide systems include:

Hydrogen Bonding: The amide N-H, the primary amine N-H₂, and the hydroxyl O-H groups are all potent hydrogen bond donors. The carbonyl oxygen, amine nitrogen, and hydroxyl oxygen can act as acceptors. These interactions are critical for the recognition of complementary molecules, such as those found in biological systems.

π-π Stacking: The electron-rich phenyl ring can engage in π-π stacking interactions with other aromatic systems. numberanalytics.com These interactions are important for the organization of molecules in both the solid state and in solution.

Electrostatic Interactions: The distribution of partial charges within the molecule can lead to favorable electrostatic interactions with other polar molecules or ions. researchgate.net

The interplay of these forces allows benzamide derivatives to act as selective binders. For example, intramolecular hydrogen bonds in some benzamide ligands have been shown to predetermine the ligand's conformation, which can be crucial for its binding affinity to a biological target like a protein. nih.gov The analysis of non-covalent interactions is therefore essential for understanding and designing benzamide-based systems for applications in medicinal chemistry and materials science. researchgate.net

Integration into Advanced Materials Science Through Chemical Design

Benzamide (B126) Derivatives as Monomers or Building Blocks in Polymer Synthesis

Benzamide derivatives are crucial building blocks in the synthesis of high-performance polymers, most notably aromatic polyamides (aramids). The fundamental reaction involves the polycondensation of monomers containing amine and carboxylic acid (or acyl chloride) functionalities. In this context, a molecule like 4-amino-N-(1-hydroxybutan-2-yl)benzamide presents multiple possibilities. The primary amino group on the benzene (B151609) ring can react with dicarboxylic acids to form a polyamide backbone, incorporating the entire benzamide structure as a repeating unit.

The synthesis of high molecular weight poly(p-benzamide)s, for example, has been achieved through the polymerization of aromatic para-amino acid ester derivatives. acs.org This demonstrates a well-established pathway for creating robust, thermally stable materials. The amide linkages within the polymer backbone contribute to high strength and thermal resistance due to strong intermolecular hydrogen bonding.

Research into novel polyamides often involves the synthesis of new monomers to introduce desired characteristics. For instance, new aromatic polyamides containing ether and benzonorbornane units have been synthesized by direct phosphorylation polycondensation from a diamine monomer and various aromatic dicarboxylic acids. researchgate.net This approach highlights the modularity of polymer synthesis, where a specific monomer is chosen to impart properties like improved solubility or a higher glass transition temperature. The compound this compound could similarly be used as a monomer or a co-monomer to introduce pendant hydroxyl groups along the polymer chain, which could serve as sites for cross-linking or further functionalization.

The versatility of benzamide-containing monomers is also seen in radical polymerization. A study on benzamidmethacrylate showed that the introduction of an amide fragment into a methacrylate (B99206) monomer can significantly influence the rate of polymerization and the properties of the resulting polymer. cyberleninka.ru

Tunable Properties through Substituent Effects on Benzamide Scaffolds

The properties of materials derived from benzamide scaffolds can be precisely tuned by modifying the substituents on the aromatic ring and the amide nitrogen. These modifications can alter physical and chemical characteristics such as solubility, thermal stability, and binding affinity. acs.orgnih.gov

The incorporation of different functional groups allows for the fine-tuning of a material's final properties. For this compound, the key substituents are the 4-amino group and the N-(1-hydroxybutan-2-yl) group.

Amino Group: The primary amine at the para-position is a powerful hydrogen-bond donor and can significantly increase intermolecular forces within a polymer, leading to higher melting points and enhanced mechanical strength. It also serves as the primary reactive site for polymerization into polyamides.

N-(1-hydroxybutan-2-yl) Group: This aliphatic chain with a terminal hydroxyl group can disrupt the packing of polymer chains, potentially increasing solubility in organic solvents and lowering the glass transition temperature compared to unsubstituted polyamides. researchgate.net The hydroxyl group itself provides a reactive site for post-polymerization modification or can form hydrogen bonds, influencing the material's hydrophilicity and adhesion properties.

Studies on other substituted benzamides have quantified these effects. For example, the introduction of fluorine atoms into a benzamide scaffold can modulate lipophilicity, metabolic stability, and binding affinity. nih.gov Similarly, modifying the length and structure of side chains in other polyamides has been shown to directly impact their glass transition temperatures (Tg) and solubility profiles.

Table 1: Effect of Structural Modification on Polyamide Properties

Polymer Base Modifying Group/Monomer Observed Effect on Properties
Aromatic Polyamide Introduction of flexible ether linkages Increased solubility, lower glass transition temperature
Aromatic Polyamide Introduction of bulky pendant groups (e.g., phenyl, tert-butyl) Enhanced solubility, good film-forming ability

This table is a representation of general findings in polymer chemistry. researchgate.netwarwick.ac.uk

These examples demonstrate the principle that the specific substituents on the this compound monomer would predictably influence the characteristics of a resulting polymer.

Rational Design of Functional Materials Exhibiting Tailored Chemical Characteristics

Rational design is a forward-thinking approach in materials science where a material's properties and function are predetermined through the strategic design of its molecular components. rsc.orgresearchgate.net This process involves selecting building blocks with specific chemical functionalities to achieve a targeted outcome, moving beyond trial-and-error experimentation. rsc.orgnih.gov

The design of a functional material using a monomer like this compound would follow these steps:

Define the Target Function: The first step is to identify the desired characteristic of the final material. This could be high thermal stability, specific affinity for a target molecule, controlled hydrophilicity, or biocompatibility.

Select Monomer Functionalities: Monomers are then designed or selected based on the functional groups needed to achieve the target function. If the goal is a material that can be readily cross-linked, the hydroxyl group on the N-alkyl chain of this compound is a key feature. If strong intermolecular adhesion is required, the amino and amide groups are crucial for hydrogen bonding.

Controlled Synthesis: The polymerization process is carefully controlled to ensure the desired molecular weight and architecture. The inclusion of co-monomers can be used to further refine the material's properties.

Characterization and Optimization: The resulting material is extensively tested to confirm that it exhibits the planned characteristics. This feedback loop allows for further refinement of the monomer design and synthesis process. rsc.org

This design philosophy is applied across various fields. In medicinal chemistry, benzamide-based structures are rationally designed to act as inhibitors for specific enzymes by modifying their scaffold to optimize binding. nih.gov A similar logic applies in materials science, where the benzamide scaffold can be engineered to create materials for separations, sensing, or catalysis. The predictable influence of its functional groups makes this compound a valuable component in the toolkit for the rational design of advanced functional materials.

Q & A

Basic: What are the optimal synthetic routes for 4-amino-N-(1-hydroxybutan-2-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of 4-aminobenzamide derivatives typically involves acylation of amines followed by catalytic hydrogenation to reduce nitro or other functional groups. For example:

  • Step 1 : Acylation of the hydroxylamine moiety using benzoyl chloride derivatives in pyridine under reflux (4 h) to form intermediates .
  • Step 2 : Catalytic hydrogenation with Raney-Ni or Pd/C under hydrogen gas (H₂) in methanol at room temperature (18 h) to reduce nitro groups to amines .
    Critical Considerations :
  • Solvent choice : Pyridine facilitates acylation but may require careful removal to avoid side reactions.
  • Catalyst selection : Raney-Ni provides higher selectivity for nitro reduction, while Pd/C may require longer reaction times.

Basic: How is the structural characterization of this compound validated?

Methodological Answer:
Structural validation employs:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm amine (-NH₂) and hydroxyl (-OH) proton environments .
    • IR spectroscopy to identify amide (C=O, ~1650 cm⁻¹) and hydroxyl (~3200 cm⁻¹) stretches .
  • Computational Tools :
    • Canonical SMILES and InChIKey (e.g., JFYPEBDALFFGGC-UHFFFAOYSA-N) for PubChem-based validation .
  • Mass Spectrometry :
    • ESI-MS to confirm molecular weight (e.g., m/z 227.26 for C₁₃H₁₃N₃O) and fragmentation patterns .

Advanced: How does the hydroxyl group in the 1-hydroxybutan-2-yl moiety influence biological activity and pharmacokinetics?

Methodological Answer:
The hydroxyl group impacts:

  • Solubility : Enhances water solubility via hydrogen bonding, critical for in vitro assays .
  • Metabolic Stability : Susceptible to glucuronidation, which can be mitigated by TIPSCl protection during synthesis .
  • Structure-Activity Relationships (SAR) :
    • Hydroxyl-containing analogues (e.g., Schiff bases in ) show improved antioxidant activity compared to non-hydroxylated derivatives.
    • In anticonvulsant studies, hydroxyl groups reduce blood-brain barrier penetration, requiring prodrug strategies .

Advanced: What experimental strategies address low solubility in biological assays for this compound?

Methodological Answer:

  • Derivatization :
    • Introduce sulfonyl groups (e.g., 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide) to enhance polarity .
    • Formulate as hydrochloride salts (e.g., 4-amino-N-[2-(dipropylamino)ethyl]benzamide hydrochloride) for improved aqueous solubility .
  • Co-solvent Systems : Use DMF or DMSO (≤5% v/v) in buffer solutions to maintain compound stability .
  • Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability in pharmacokinetic studies .

Advanced: How can researchers resolve contradictions in reported biological activities across SAR studies?

Methodological Answer:

  • Systematic SAR Analysis :
    • Compare analogues with electron-withdrawing (e.g., -Cl, -CF₃) vs. electron-donating (e.g., -OCH₃) substituents on the benzamide ring .
    • Use dose-response curves to distinguish true activity from assay artifacts .
  • Computational Modeling :
    • Molecular docking (e.g., targeting DNA methyltransferases ) to rationalize divergent activities.
    • QSAR models to predict logP and pKa values, clarifying solubility-activity trade-offs .
  • Meta-Analysis :
    • Cross-reference PubChem data (e.g., CID 785-30-8 ) with experimental IC₅₀ values to identify outliers .

Advanced: What are the challenges in optimizing this compound for in vivo studies?

Methodological Answer:

  • Metabolic Degradation :
    • Stability assays in liver microsomes identify rapid clearance pathways (e.g., cytochrome P450 oxidation) .
    • Introduce methyl or cyclopropyl groups to block metabolic hotspots .
  • Toxicity Profiling :
    • Ames tests and hERG channel inhibition assays to rule out mutagenicity and cardiotoxicity .
  • Formulation :
    • Lyophilization with trehalose or mannitol improves shelf life for long-term studies .

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